N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 4-chloro-2-methylbenzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolopyrimidine core. The final step involves the N-benzylation of the pyrazolopyrimidine using benzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-d]pyrimidin-4-amine: A simpler analog without the benzyl and chloro substituents.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine: Another pyrazolopyrimidine derivative with different substituents.
Uniqueness
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloro groups enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20ClN5 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-benzyl-1-(4-chloro-2-methylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H20ClN5/c1-3-26(13-16-7-5-4-6-8-16)20-18-12-25-27(21(18)24-14-23-20)19-10-9-17(22)11-15(19)2/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OXHMHAKYZZIXAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
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